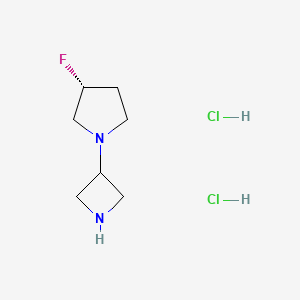

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2.2ClH/c8-6-1-2-10(5-6)7-3-9-4-7;;/h6-7,9H,1-5H2;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAPTFRGTLQEMJ-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403763-26-7 | |

| Record name | (3R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride chemical properties

An In-Depth Technical Guide to (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride: A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a specialized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique architecture, which combines a chiral fluorinated pyrrolidine with a strained azetidine ring, offers a compelling scaffold for the development of novel therapeutics. The incorporation of fluorine enhances metabolic stability and binding affinity, while the rigid, three-dimensional nature of the dual-ring system is advantageous for creating potent and selective modulators of biological targets, particularly within the central nervous system (CNS).[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, detailed characterization protocols, and its strategic applications in contemporary drug discovery.

The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

The design of modern pharmaceuticals has increasingly shifted towards molecules with greater three-dimensional complexity to improve selectivity and optimize pharmacokinetic profiles. Saturated heterocyclic scaffolds, such as azetidines and pyrrolidines, are central to this strategy.

-

Azetidines: These four-membered nitrogenous rings are prized for their unique structural and physicochemical properties.[3] Their inherent ring strain and sp³-rich character can confer enhanced metabolic stability and solubility, making them attractive motifs for designing bioactive molecules.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine rings to improve their pharmacokinetic profiles.[3]

-

Pyrrolidines: As a five-membered saturated heterocycle, the pyrrolidine ring is a versatile and widely used scaffold in drug discovery.[4] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is critical for achieving high-affinity interactions with biological targets.[5] Chiral pyrrolidine derivatives are foundational components in a wide array of therapeutics, from antiviral agents to CNS drugs.[5]

The fusion of these two scaffolds in (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine, further enhanced by stereospecific fluorination, creates a building block with immense potential for developing next-generation therapeutics.

Physicochemical and Structural Properties

The distinct properties of this molecule are a direct result of its unique structural components. As a dihydrochloride salt, it exhibits improved solubility in aqueous media and enhanced stability, facilitating its handling and use in subsequent synthetic steps.[2]

| Property | Value | Source(s) |

| CAS Number | 1403763-26-7 | [1][6] |

| Molecular Formula | C₇H₁₅Cl₂FN₂ | [1][6] |

| Molecular Weight | 217.11 g/mol | [1][6] |

| Purity | ≥97% (Typical) | [1][6] |

| InChI Key | DINITQFXNPCYFV-FYZOBXCZSA-N | [2] |

| Canonical SMILES | C1CN2CC(C2)F.Cl.Cl | [2] |

| Storage | Room Temperature, protect from moisture | [1] |

Key Structural Features:

-

(3R)-Stereocenter: The specific (R)-configuration at the fluorinated carbon is crucial for enantioselective interactions with chiral biological targets like enzymes and receptors.

-

Strategic Fluorination: The fluorine atom at the 3-position of the pyrrolidine ring is a key feature. In medicinal chemistry, fluorine is often introduced to block sites of metabolic oxidation, thereby increasing the compound's half-life. It can also modulate the basicity (pKa) of the nearby nitrogen atom and form favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions) within a protein binding pocket.[1][2]

-

Azetidine-Pyrrolidine Core: This combination provides a rigid, non-planar scaffold that reduces conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity. It is particularly valuable for developing agents that require blood-brain barrier penetration.[1]

Caption: Chemical structure of this compound.

Synthesis and Structural Elucidation

As a specialized building block, this compound is typically synthesized via a multi-step sequence. While the precise commercial synthesis is proprietary, a chemically sound and logical pathway can be proposed based on established organic chemistry principles.

Retrosynthetic Analysis and Plausible Forward Synthesis

A logical retrosynthetic approach involves disconnecting the C-N bond between the two heterocyclic rings. This identifies (3R)-3-fluoropyrrolidine and a suitable 3-substituted azetidine derivative as the key precursors.

Caption: Retrosynthetic analysis of the target molecule.

A plausible forward synthesis could involve the reductive amination of N-Boc-azetidin-3-one with (3R)-3-fluoropyrrolidine, followed by deprotection of the Boc group and formation of the dihydrochloride salt.

Hypothetical Synthetic Protocol:

-

Reductive Amination: To a solution of (3R)-3-fluoropyrrolidine hydrochloride (1.0 eq) and N-Boc-azetidin-3-one (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, a mild base (e.g., triethylamine, 1.2 eq) is added to free the secondary amine. The mixture is stirred for 1-2 hours before a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise. The reaction is monitored by LC-MS until completion (typically 12-24 hours).

-

Work-up and Purification: The reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine.

-

Deprotection and Salt Formation: The purified intermediate is dissolved in a solvent like dioxane or methanol. A solution of hydrochloric acid (excess, e.g., 4M in dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to afford this compound as a solid.

Protocol for Structural Characterization

Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system for quality control.

Step-by-Step Characterization Workflow:

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To confirm the elemental composition.

-

Method: A sample is analyzed by ESI-HRMS in positive ion mode.

-

Expected Result: The analysis should reveal a molecular ion peak [M+H]⁺ corresponding to the free base (C₇H₁₄FN₂) with a mass-to-charge ratio (m/z) that matches the theoretical value to within 5 ppm.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the covalent structure and stereochemistry.

-

Methods: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Expected Results:

-

¹H NMR: Will show a complex set of signals for the aliphatic protons on both rings. The protons adjacent to the fluorine atom will exhibit characteristic splitting (coupling) in both the ¹H and ¹³C spectra.

-

¹³C NMR: Will display 7 distinct carbon signals. The carbon bearing the fluorine atom (C-F) will appear as a doublet with a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance will confirm the presence of one fluorine environment.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reversed-phase HPLC method with UV detection (and ideally coupled to a mass spectrometer, LC-MS) is used.

-

Expected Result: A single major peak, typically with >97% purity by peak area integration, confirms the sample's homogeneity.

-

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex, biologically active molecules.

-

CNS-Targeting Agents: The compound's physicochemical properties—a low molecular weight, the presence of polar amine groups, and a high sp³-character—are favorable for designing molecules capable of crossing the blood-brain barrier.[1] It is therefore a valuable building block for synthesizing novel agents for neurological and psychiatric conditions.[1]

-

Protein Degradation (PROTACs): Supplier catalogues classify this molecule as a "Protein Degrader Building Block".[6][7] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, its rigid structure can serve as a linker to connect a protein-binding warhead to an E3 ligase-recruiting moiety, with the specific stereochemistry and geometry influencing the efficacy of the resulting ternary complex.

Caption: Role as a scaffold in a hypothetical bioactive molecule like a PROTAC.

-

Structure-Activity Relationship (SAR) Studies: The molecule provides a platform for systematic chemical modification. The secondary amines of the azetidine and pyrrolidine rings can be functionalized to explore chemical space and optimize a lead compound's potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]

-

Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[10]

-

First Aid:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][12]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10][11]

-

Storage:

-

Store in a cool, dry, well-ventilated place.

-

Keep the container tightly closed to protect from moisture.

-

Store locked up.[9]

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed chemical tool for the modern medicinal chemist. Its combination of chirality, fluorination, and a rigid, sp³-rich heterocyclic core provides a powerful starting point for the synthesis of novel therapeutics with potentially superior pharmacological profiles. Its utility in developing CNS agents and next-generation modalities like PROTACs underscores its importance and positions it as a valuable asset in the ongoing quest for new and more effective medicines.

References

- MySkinRecipes. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride.

- Fisher Scientific. (2012-11-22)

- TCI Chemicals. (2024-12-16)

- Sigma-Aldrich. (2024-09-07)

- LabSolu. This compound.

- A2B Chem. Cas no 1956436-84-2 ((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride).

- Fisher Scientific. SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.

- Fisher Scientific.

- LabSolu. 1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride.

- LabSolu. 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- I.A. D'Souza, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Benchchem. (R)-(3-Fluoropyrrolidin-3-YL)methanol.

Sources

- 1. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]

- 2. 1956436-84-2((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride) | Kuujia.com [kuujia.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. labsolu.ca [labsolu.ca]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.ie [fishersci.ie]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Structure Elucidation of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a chiral, fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a rigid azetidine ring linked to a fluorinated pyrrolidine moiety, offers a unique three-dimensional profile for designing potent and selective therapeutic agents, particularly those targeting the central nervous system.[1][2] The presence of fluorine can enhance metabolic stability and binding affinity, making this scaffold highly attractive for drug discovery programs.[3][4]

However, the definitive confirmation of its structure is a non-trivial analytical challenge. The molecule presents several key features that require a multi-technique, systematic approach for unambiguous elucidation:

-

Two distinct heterocyclic rings: The azetidine and pyrrolidine systems must be independently identified and their connectivity confirmed.

-

A stereocenter: The absolute configuration at the C3 position of the pyrrolidine ring ((3R)) must be verified.

-

A fluorine substituent: The position and coupling effects of the fluorine atom must be precisely determined.

-

Dihydrochloride salt form: The presence of two hydrochloride salts influences the molecule's properties and requires consideration during analysis, particularly regarding the protonation state of the two nitrogen atoms.[5]

This guide provides an in-depth, field-proven strategy for the complete structure elucidation of this compound, moving from foundational analysis to definitive structural confirmation. We will detail not only the experimental protocols but also the scientific rationale behind the selection of each technique, ensuring a self-validating and authoritative analytical workflow.

Foundational Analysis: Molecular Formula and Mass Verification

The first step in any structure elucidation is to confirm the elemental composition and molecular weight. This establishes the fundamental building blocks that spectroscopic data will later assemble.

Rationale: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule. For a dihydrochloride salt, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization nature, which allows for the analysis of polar, non-volatile compounds. We expect to observe the molecular ion for the free base after the loss of the two HCl molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl₂FN₂ | [2] |

| Molecular Weight | 217.11 g/mol | [2][6] |

| Free Base Formula | C₇H₁₃FN₂ | [1] |

| Free Base Exact Mass | 144.1066 | Calculated |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or water).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Method Parameters:

-

Ionization Mode: Positive ESI.

-

Scan Range: 50-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

-

Data Analysis: Look for the protonated molecular ion of the free base, [M+H]⁺, at m/z 145.1144. The high-resolution data should confirm the elemental composition to within a 5 ppm mass accuracy.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full structure.[7]

¹H, ¹³C, and ¹⁹F NMR: The Foundational Spectra

Rationale: These three 1D experiments provide the initial inventory of the proton, carbon, and fluorine environments. The fluorine atom introduces complexity through heteronuclear coupling (J-coupling) to adjacent protons and carbons, which is a key diagnostic feature.[8][9] ¹⁹F NMR is particularly important due to its high sensitivity and wide chemical shift range, making it an excellent probe for confirming the fluorine's chemical environment.[10][11]

| Nucleus | Expected Observations |

| ¹H NMR | Complex multiplets for the pyrrolidine and azetidine rings. The proton on the fluorine-bearing carbon (CHF) will appear as a characteristic doublet of multiplets due to coupling with both ¹⁹F and adjacent ¹H nuclei. Broad signals are expected for the N-H protons. |

| ¹³C NMR | Seven distinct carbon signals. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 170-280 Hz) and a downfield chemical shift.[9] Other carbons in the pyrrolidine ring will show smaller two- and three-bond couplings. |

| ¹⁹F NMR | A single resonance, confirming one fluorine environment. The signal will be split into a multiplet by couplings to adjacent protons (e.g., CHF, CH₂CF). |

2D NMR: Assembling the Molecular Puzzle

Rationale: While 1D NMR provides the parts list, 2D NMR shows how they are connected. COSY identifies protons that are coupled (typically 2-3 bonds apart), allowing for the tracing of the proton framework within each ring.[12] HSQC provides the crucial link between each proton and the carbon it is directly attached to.[13][14] Finally, HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is the definitive experiment to establish the connection between the azetidine and pyrrolidine rings.[12]

// COSY correlations edge [color="#4285F4", style=bold]; p_C2 -> p_C3 [label="COSY"]; p_C3 -> p_C4 [label="COSY"]; p_C4 -> p_C5 [label="COSY"]; a_C2 -> a_C3 [label="COSY"]; a_C3 -> a_C4 [label="COSY"]; } dot Caption: Key 2D NMR correlations for connecting the rings.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to allow for exchange of the acidic N-H protons.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Sequence:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹⁹F-decoupled ¹H NMR spectrum to simplify multiplets and aid assignment.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

Acquire a 2D ¹H-¹H COSY experiment.

-

Acquire a 2D ¹H-¹³C HSQC experiment.

-

Acquire a 2D ¹H-¹³C HMBC experiment, optimized for a long-range coupling of ~8 Hz.

-

-

Data Analysis:

-

Step 1 (Assign Spin Systems): Use the COSY spectrum to trace the ¹H-¹H connections within the pyrrolidine ring and the azetidine ring separately.

-

Step 2 (Assign Carbons): Use the HSQC spectrum to assign the ¹³C signal for each protonated carbon based on the ¹H assignments from Step 1.

-

Step 3 (Connect Fragments): Critically analyze the HMBC spectrum. A correlation between the protons on the pyrrolidine ring adjacent to the nitrogen (H2/H5) and the C3' carbon of the azetidine ring will definitively establish the N-C connectivity between the two rings.

-

Step 4 (Confirm Fluorine Position): The carbon with a large ¹JCF coupling constant in the ¹³C spectrum is C3. The proton attached to it (identified via HSQC) should show a large ¹JHF coupling in the ¹H spectrum.

-

Stereochemistry Confirmation: Chiral Analysis

The "(3R)" designation is a critical component of the compound's identity. While advanced NMR techniques like NOE can provide information on relative stereochemistry, an independent method is required to confirm the absolute configuration.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating enantiomers.[15] By using a chiral stationary phase (CSP), the two enantiomers of the compound will interact differently, leading to different retention times. Comparing the retention time of the sample to a known standard of one enantiomer would provide confirmation. If a standard is unavailable, this method can at least confirm the sample's enantiomeric purity.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase Optimization: Screen a variety of mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The presence of a single major peak indicates high enantiomeric purity.

The Gold Standard: Single-Crystal X-ray Crystallography

For a complex molecule with multiple structural questions (connectivity, stereochemistry, and salt form), single-crystal X-ray crystallography provides the most definitive and unambiguous answer.[16]

Rationale: This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal.[17] It will not only confirm the covalent bonding framework and relative stereochemistry but can also determine the absolute configuration, providing an unassailable confirmation of the "(3R)" assignment.[16] Furthermore, it will reveal the positions of the chloride counter-ions and the protonation state of the nitrogen atoms.[17]

Experimental Workflow: X-ray Crystallography

-

Crystallization: The primary challenge is growing a single crystal of suitable quality. This is often achieved through slow evaporation of a solvent, or vapor diffusion of an anti-solvent into a concentrated solution of the compound. A variety of solvents should be screened (e.g., methanol, ethanol, isopropanol, water).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a modern detector.

-

Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, highly precise atomic coordinates.

Conclusion: A Convergent and Self-Validating Approach

The structure elucidation of this compound is achieved through a logical, multi-step process where each technique provides a unique and essential piece of information. HRMS confirms the elemental formula. A comprehensive suite of 1D and 2D NMR experiments builds the covalent framework piece by piece, confirming the connectivity between the two heterocyclic rings and the position of the fluorine atom. Chiral HPLC verifies the enantiomeric purity, and finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the entire three-dimensional structure, including the absolute stereochemistry. This integrated approach represents a robust and self-validating system, ensuring the highest level of scientific integrity for researchers and drug development professionals.

References

- A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. Benchchem.

-

Azetidine. NIST WebBook. National Institute of Standards and Technology. [Link]

-

Combettes, L. E., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. [Link]

-

(3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride. MySkinRecipes. [Link]

-

Azetidine | C3H7N. PubChem, National Institutes of Health. [Link]

-

Fiali, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]

-

Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. PubMed Central, National Institutes of Health. [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, ACS Publications. [Link]

-

1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine. PubChem, National Institutes of Health. [Link]

-

1-(2,6-DIFLUORO-4-((1-(3-FLUOROPROPYL)AZETIDIN-3-YL)AMINO)PHENYL). gsrs.ncats.nih.gov. [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

Amines and Heterocycles. chem.ucla.edu. [Link]

-

Fluorine NMR. gerig.chem.ucsb.edu. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. mdpi.com. [Link]

-

Chemical structures of the studied heterocyclic amines. ResearchGate. [Link]

-

Heterocyclic amine. Wikipedia. [Link]

-

Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. etd@IISc. [Link]

-

Pyrrolidine | C4H9N. PubChem, National Institutes of Health. [Link]

-

Structural Elucidation and Characterization of N-Heterocyclic Salts with Various Anions. ResearchGate. [Link]

-

24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

-

Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? ResearchGate. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

19Flourine NMR. smnrc.ca. [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central, National Institutes of Health. [Link]

-

Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Catalysis, ACS Publications. [Link]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PubMed Central, National Institutes of Health. [Link]

-

HSQC and HMBC. NMR Core Facility, Columbia University. [Link]

- The synthetic method of 3 fluoro azetidine derivatives.

-

X-Ray Crystallography of Chemical Compounds. PubMed Central, National Institutes of Health. [Link]

-

Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, ACS Publications. [Link]

-

Communication: X-ray Scattering From Ionic Liquids With Pyrrolidinium Cations. The Journal of Chemical Physics. [Link]

-

New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

-

Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. [Link]

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. onlinelibrary.wiley.com. [Link]

-

Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. PubMed Central, National Institutes of Health. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

Sources

- 1. 1956436-84-2((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride) | Kuujia.com [kuujia.com]

- 2. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]

- 3. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucj.org.ua [ucj.org.ua]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. biophysics.org [biophysics.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]

A Technical Guide to (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride: A Privileged Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride (CAS No. 1403763-26-7), a highly valuable and functionalized heterocyclic building block for drug discovery and development. We will explore its molecular architecture, physicochemical properties, and strategic importance in medicinal chemistry. This document details robust, field-proven synthetic pathways to its key chiral intermediates, presents a validated protocol for its assembly via reductive amination, and discusses its applications. The guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the creation of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Value of the Azetidinyl-Fluoropyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel agents with improved potency, selectivity, and pharmacokinetic profiles is relentless. Saturated heterocylic scaffolds are foundational to this endeavor, and the combination of an azetidine ring with a fluorinated pyrrolidine presents a particularly compelling architectural motif.

-

The Azetidine Moiety: The four-membered azetidine ring is considered a "privileged" structure. Its inherent ring strain and conformational rigidity provide unique three-dimensional exit vectors compared to more flexible, larger rings like pyrrolidine or piperidine.[1] This constrained geometry can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity. Furthermore, the incorporation of azetidine rings has been shown to improve critical drug-like properties such as metabolic stability, aqueous solubility, and receptor selectivity in numerous FDA-approved drugs.[1][2]

-

The Fluoropyrrolidine Moiety: The strategic introduction of fluorine into drug candidates is a cornerstone of modern drug design.[2] In the context of the pyrrolidine ring, a fluorine atom at the 3-position can induce a favorable conformational bias through the gauche effect, pre-organizing the molecule for optimal target interaction.[3] Critically, fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[2] The chirality at this position—the (3R)-configuration—is crucial for stereospecific interactions with chiral biological targets like enzymes and receptors.

The title compound, this compound, elegantly combines these features. It is a versatile building block used in pharmaceutical research as a key intermediate for biologically active compounds, especially those targeting CNS disorders where properties like metabolic stability and blood-brain barrier penetration are paramount.[4]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of the title compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1403763-26-7 | [4] |

| Molecular Formula | C₇H₁₅Cl₂FN₂ | [4] |

| Molecular Weight | 217.11 g/mol | [4] |

| Appearance | White to off-white solid | Supplier Data |

| Form | Dihydrochloride salt | N/A |

| ¹H NMR (D₂O) | Predicted: Broad multiplets expected between 3.0-4.5 ppm. | Chemical Theory |

| ¹³C NMR (D₂O) | Predicted: Signals expected ~90-100 ppm (C-F), ~40-60 ppm (C-N). | Chemical Theory |

| ¹⁹F NMR (D₂O) | Predicted: One major signal, likely a multiplet, ~ -170 to -190 ppm. | Chemical Theory |

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that relies on the strategic coupling of two key intermediates: (3R)-3-fluoropyrrolidine and a protected azetidin-3-one . The overall strategy involves synthesizing these precursors, coupling them via reductive amination, and finally removing the protecting group.

Caption: Overall synthetic strategy for the target molecule.

Protocol 1: Synthesis of Key Intermediate (3R)-3-fluoropyrrolidine Hydrochloride (4)

This procedure is adapted from established methods for the fluorination of hydroxypyrrolidines, a key transformation in accessing this chiral building block. The process begins with the commercially available chiral precursor, N-Boc-(3S)-3-hydroxypyrrolidine, leveraging its stereochemistry to set the final product's configuration via an Sₙ2 reaction.

Reaction Scheme: (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol (1) → (R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine (3) → (R)-3-fluoropyrrolidine hydrochloride (4)

Step-by-Step Methodology:

-

Fluorination (Sₙ2 Inversion):

-

To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol (1) (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per 1 g of substrate) under a nitrogen atmosphere, cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

-

Causality: DAST is a common and effective nucleophilic fluorinating agent. The reaction proceeds via an Sₙ2 mechanism, which inverts the stereocenter at the C-3 position from (S) to (R). The low temperature is critical to suppress side reactions, such as elimination, which can lead to impurities.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine (3) . This intermediate can be purified by column chromatography if necessary.

-

-

Boc-Deprotection and Salt Formation:

-

Dissolve the crude or purified intermediate (3) in a suitable solvent such as methanol or 1,4-dioxane (~5 mL per 1 g).

-

Add a solution of hydrochloric acid (4M in 1,4-dioxane or concentrated HCl in methanol, 3-5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under strong acidic conditions. The excess HCl ensures complete deprotection and subsequent formation of the stable hydrochloride salt.

-

Monitor for the disappearance of the starting material by TLC.

-

Upon completion, concentrate the solvent in vacuo. The resulting solid can be triturated with diethyl ether or hexanes, filtered, and dried to afford (3R)-3-fluoropyrrolidine hydrochloride (4) as a solid.[5]

-

Protocol 2: Synthesis of Key Intermediate N-Boc-azetidin-3-one (7)

This protocol describes a reliable method to produce the required azetidinone coupling partner.

Reaction Scheme: 1-benzyl-3-hydroxyazetidine (5) → 1-benzylazetidin-3-one (6) → N-Boc-azetidin-3-one (7)

Step-by-Step Methodology:

-

Oxidation:

-

Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C. Add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.

-

After 15 minutes, add a solution of 1-benzyl-3-hydroxyazetidine (5) (1.0 eq) in DCM dropwise.

-

Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature. This is a standard Swern oxidation.

-

Causality: The Swern oxidation is a mild and high-yielding method for converting alcohols to ketones without over-oxidation. It is well-suited for sensitive substrates like azetidines.

-

Work up by adding water, separating the layers, and extracting the aqueous phase with DCM. Combine organics, dry, and concentrate to yield crude 1-benzylazetidin-3-one (6) .

-

-

Protecting Group Exchange:

-

Dissolve the crude ketone (6) in methanol. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

-

Add Palladium on carbon (10 wt%, ~5 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously for 16-24 hours.

-

Causality: This step achieves two transformations in one pot: hydrogenolysis to cleave the N-benzyl group and immediate protection of the resulting secondary amine with the Boc group. This prevents side reactions of the free amine.

-

Filter the reaction through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield pure N-Boc-azetidin-3-one (7) .

-

Protocol 3: Final Assembly via Reductive Amination

This final stage couples the two key intermediates and forms the target molecule. This specific reaction is a well-established and reliable transformation for forming C-N bonds.

Caption: Experimental workflow for the final coupling and deprotection.

Step-by-Step Methodology:

-

Reductive Amination:

-

To a solution of N-Boc-azetidin-3-one (7) (1.0 eq) in 1,2-dichloroethane (DCE), add (3R)-3-fluoropyrrolidine hydrochloride (4) (1.1 eq) followed by N,N-diisopropylethylamine (DIEA) (1.2 eq) to neutralize the hydrochloride salt.

-

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Causality: Reductive amination is a highly efficient method for coupling a ketone with an amine. NaBH(OAc)₃ is the reducing agent of choice because it is mild, tolerant of slightly acidic conditions formed during iminium ion formation, and does not reduce the starting ketone, minimizing side products.

-

Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS.

-

Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the residue by silica gel chromatography to obtain N-Boc protected intermediate (8) .

-

-

Final Deprotection and Dihydrochloride Salt Formation:

-

Dissolve the purified intermediate (8) in 1,4-dioxane or methanol.

-

Add an excess of 4M HCl in 1,4-dioxane (~10 eq) and stir at room temperature for 2-4 hours.

-

Causality: The final deprotection removes the Boc group. As the final product contains two basic nitrogen atoms (one on the pyrrolidine and one on the azetidine), an excess of HCl is used to ensure the formation of the stable dihydrochloride salt, which improves handling and aqueous solubility.

-

Concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield the final product, This compound .

-

Applications in Medicinal Chemistry

The title compound is a quintessential building block, designed for facile incorporation into larger, more complex molecules through its secondary amine on the azetidine ring. Its primary application lies in the synthesis of libraries of compounds for screening against various biological targets. The structural features suggest particular utility in developing:

-

CNS Agents: The combination of a rigid scaffold, increased metabolic stability from the fluorine atom, and the potential for improved polarity and hydrogen bonding capacity makes this fragment ideal for designing molecules that can cross the blood-brain barrier.[4]

-

Enzyme Inhibitors: Many enzyme active sites are chiral and contain defined hydrophobic and hydrogen-bonding pockets. The stereodefined and functionalized nature of this scaffold allows for precise probing of such active sites.

-

Kinase Inhibitors: The azetidine can serve as a hinge-binding motif or as a scaffold to orient other pharmacophoric elements for interaction with ATP-binding sites.

Conclusion

This compound is a high-value, strategically designed building block that provides medicinal chemists with a powerful tool for drug discovery. Its synthesis, while multi-step, relies on robust and scalable chemical transformations. By combining the conformational rigidity of the azetidine ring with the beneficial electronic and metabolic properties of a chiral fluoropyrrolidine, this compound serves as an ideal starting point for generating novel chemical entities with potentially superior pharmacological profiles. The detailed protocols and mechanistic rationale provided in this guide offer researchers a practical framework for the synthesis and application of this important molecular scaffold.

References

-

new process for the preparation of (3r)-fluoropyrrolidine hydrochloride. WIPO Patent WO2025087822A1. [Link]

-

Optimized process for the manufacturing of (R)‐3‐fluoropyrrolidine hydrochloride (40). ResearchGate. [Link]

- Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Patent Application Publication US 2005/0256310 A1. Google Patents. [Link]

-

Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. [Link]

- Pyrrolidine compounds.

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. Chem-Space. [Link]

-

(3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride. MySkinRecipes. [Link]

Sources

- 1. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2h-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol and processes for preparing fused tricyclic compounds comprising a substituted phenyl or pyridinyl moiety, including methods of their use - Google Patents [patents.google.com]

- 2. US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives - Google Patents [patents.google.com]

- 3. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]

- 4. labsolu.ca [labsolu.ca]

- 5. ossila.com [ossila.com]

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride: A Technical Guide to Unveiling Its Biological Activity as a Putative Nicotinic Acetylcholine Receptor Modulator

Abstract

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a chiral, fluorinated heterocyclic compound poised for significant interest within central nervous system (CNS) drug discovery. While direct biological data for this specific molecule remains to be published, its structural components—an azetidine ring and a fluorinated pyrrolidine moiety—are hallmarks of successful nicotinic acetylcholine receptor (nAChR) ligands. This technical guide synthesizes the current understanding of these key pharmacophores to build a robust hypothesis for the biological activity of this compound. We posit that this compound is a potent and selective modulator of nAChRs, particularly the α4β2 subtype. To validate this hypothesis, we provide a comprehensive, step-by-step experimental roadmap for its characterization, from initial binding affinity assays to functional cellular studies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel CNS therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties. This compound emerges as a compound of interest due to the strategic incorporation of two key structural motifs: an azetidine ring and a fluorinated pyrrolidine.

The azetidine ring , a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can enhance binding affinity and metabolic stability.[1] Its inclusion in drug candidates has been shown to improve pharmacokinetic properties.[1] The fluorinated pyrrolidine moiety is also of significant interest. The incorporation of fluorine can increase metabolic stability and, in some cases, enhance binding affinity to target proteins.[2] The specific (3R) stereochemistry is crucial, as biological systems are chiral, and specific stereoisomers often exhibit markedly different pharmacological activities.

Given that azetidine-containing compounds have demonstrated high affinity for nicotinic acetylcholine receptors (nAChRs), this guide will focus on the hypothesis that this compound is a modulator of this important class of CNS receptors.

The Prime Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various physiological processes, including cognitive function, learning, memory, and attention.[3] Dysfunction of the nAChR system has been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[3]

There are several subtypes of nAChRs, with the α4β2 subtype being the most abundant in the brain and a key target for therapeutic intervention.[4] Potent and selective ligands for the α4β2 nAChR subtype, such as the azetidine derivative A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine), have been developed and extensively studied.[5]

The activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations like Na+ and Ca2+. This influx results in the depolarization of the neuronal membrane and the modulation of neurotransmitter release.

A Proposed Mechanism of Action and Experimental Validation

Based on the structural similarities to known nAChR ligands, we hypothesize that this compound acts as an agonist or partial agonist at the α4β2 nAChR subtype. The following sections outline a comprehensive experimental plan to test this hypothesis.

Phase 1: Target Engagement and Binding Affinity

The initial phase of investigation will focus on confirming direct binding of the compound to nAChRs and quantifying its affinity for various subtypes.

3.1.1. Radioligand Binding Assays

This gold-standard technique will determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Experimental Protocol: Radioligand Displacement Assay

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human nAChR subtypes (e.g., α4β2, α7, α3β4) or from rat cortical tissue.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]cytisine for α4β2) and a range of concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Table 1: Predicted Binding Affinities (Ki) for this compound at nAChR Subtypes

| nAChR Subtype | Predicted Ki Range (nM) | Rationale |

| α4β2 | 0.1 - 10 | High. Based on the high affinity of other azetidine-containing nAChR ligands.[4][5] |

| α7 | 100 - 1000 | Moderate to Low. To establish selectivity. |

| α3β4 | 50 - 500 | Moderate. To assess potential off-target effects. |

Phase 2: Functional Activity at the Cellular Level

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction—whether the compound acts as an agonist, antagonist, or allosteric modulator.

3.2.1. Calcium Influx Assays

Activation of nAChRs leads to an influx of calcium ions. This can be measured using fluorescent calcium indicators.

Experimental Protocol: Fluorometric Calcium Influx Assay

-

Cell Culture: Culture a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for endogenous α3 and α7, or HEK293 cells transfected with α4β2).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Apply varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and an agonist effect.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

3.2.2. Electrophysiology: Patch-Clamp Technique

This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the nAChRs in response to ligand binding.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Prepare cells expressing the target nAChR subtype for patch-clamp recording.

-

Recording: Establish a whole-cell patch-clamp configuration.

-

Compound Perfusion: Perfuse the cells with solutions containing different concentrations of this compound.

-

Current Measurement: Record the inward currents elicited by the compound.

-

Data Analysis: Analyze the current-voltage relationship and dose-response curves to characterize the agonist or antagonist properties of the compound.

Caption: Proposed experimental workflow for characterizing the biological activity.

Phase 3: Downstream Signaling Pathways

Activation of nAChRs can trigger intracellular signaling cascades that are important for their long-term effects on neuronal function.

3.3.1. Western Blotting for Signaling Proteins

A common downstream signaling event following nAChR activation is the phosphorylation of the extracellular signal-regulated kinase (ERK).

Experimental Protocol: Western Blotting for p-ERK

-

Cell Treatment: Treat cells expressing the target nAChR with this compound for various times.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the change in ERK phosphorylation.

Caption: Hypothesized signaling pathway upon nAChR activation.

Future Directions and Therapeutic Implications

Should the experimental data support the hypothesis that this compound is a potent and selective α4β2 nAChR agonist, further preclinical development would be warranted. This would include pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo efficacy studies in animal models of cognitive impairment or other relevant CNS disorders. The favorable structural characteristics of this compound suggest it may possess good blood-brain barrier penetration, a critical attribute for any CNS-targeted therapeutic.[2]

Conclusion

While the biological activity of this compound has not yet been explicitly detailed in the scientific literature, a thorough analysis of its structural components provides a strong rationale for its investigation as a nicotinic acetylcholine receptor modulator. The experimental framework outlined in this technical guide offers a clear and logical path forward to elucidate its mechanism of action and to begin to unlock its potential therapeutic value for the treatment of CNS disorders.

References

-

MySkinRecipes. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride. Available at: [Link]

- Papke, R. L., et al. (2000). The interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with different nicotinic acetylcholine receptor (nAChR) subtypes was studied in cell lines and rat cortex. The Journal of pharmacology and experimental therapeutics, 294(1), 230–238.

- Patel, R., & Singh, R. (2014). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 524-527.

- Wankhede, S. S., & Kondawar, S. U. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Chemical Studies, 7(3), 2939-2942.

- Shaik, S. P., et al. (2017). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Biomedical and Pharmacology Journal, 10(4), 1831-1839.

- Google Patents. (2016). The synthetic method of 3 fluoro azetidine derivatives. CN105384673B.

-

Alichem. 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. Available at: [Link]

- Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.

- Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of medicinal chemistry, 42(12), 2251–2259.

-

National Center for Biotechnology Information. (2009). [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

- Palma, E., et al. (2018). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. The Journal of general physiology, 150(11), 1555–1568.

- Meegan, M. J., et al. (2017). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules (Basel, Switzerland), 22(10), 1735.

- Scott, M. A., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 7(10), 1399–1407.

Sources

- 1. 1956436-84-2((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride) | Kuujia.com [kuujia.com]

- 2. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]

- 3. [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride as a Chiral Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a contemporary chiral building block that merges three critical motifs in modern medicinal chemistry: a strained azetidine ring, a stereodefined fluorinated pyrrolidine, and a diamine scaffold. This unique combination offers medicinal chemists a powerful tool to modulate physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity. The incorporation of a fluorine atom can enhance potency and alter basicity, while the sp³-rich, conformationally rigid azetidinyl-pyrrolidine core is ideal for exploring new chemical space and improving drug-like properties.[1][2] This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and strategic applications in drug discovery, serving as a technical resource for its effective deployment in research and development programs.

Introduction: The Strategic Value of Fluorinated Azetidinyl-Pyrrolidines

The Ascendant Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine has become a cornerstone of modern drug design.[3] Its introduction into a candidate molecule can profoundly influence key drug-like properties.[4] Due to its high electronegativity and small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, while imparting drastically different electronic effects.[4][5] These modifications can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This often blocks "metabolic soft spots" and extends a drug's half-life.[7]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, reducing their basicity.[4] This can be crucial for improving oral bioavailability by increasing the fraction of the neutral, membrane-permeable form of a drug at physiological pH.

-

Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), enhancing ligand-target binding affinity.[4][7]

-

Increased Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes, including the blood-brain barrier.[6][8]

The Azetidinyl-Pyrrolidine Scaffold: A Privileged Motif

Saturated nitrogen heterocycles are increasingly sought-after scaffolds in drug discovery due to their three-dimensional, sp³-rich character, which provides access to novel chemical space beyond traditional flat, aromatic rings.[1][9] The azetidine ring, a four-membered heterocycle, imparts significant conformational rigidity due to its inherent ring strain.[1] When combined with the versatile five-membered pyrrolidine ring, the resulting scaffold offers a well-defined vectoral projection of substituents, making it an excellent platform for designing selective ligands.[10][11] This combination has been successfully employed in developing agents for central nervous system (CNS) disorders, inflammation, and infectious diseases.[1][8]

Physicochemical and Structural Properties

Chemical Structure and Stereochemistry

The title compound is the dihydrochloride salt of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine. The "(3R)" designation specifies the stereochemistry at the fluorine-bearing carbon of the pyrrolidine ring, which is a critical determinant of its biological activity and interaction with chiral protein targets.

Caption: Chemical structure of the free base.

Key Physicochemical Data

The properties of this building block make it an attractive starting point for fragment-based drug design and lead optimization. The dihydrochloride salt form is typically used to improve solubility and handling of the otherwise basic diamine core.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl₂FN₂ | [8] |

| Molecular Weight | 217.11 g/mol | [8] |

| CAS Number | 1403766-81-3 | [12] |

| Appearance | Typically an off-white to white solid | Supplier Data |

| Storage | Room temperature, under inert atmosphere | [8] |

Synthesis and Chiral Purity Analysis

Retrosynthetic Analysis and Recommended Synthesis

The synthesis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine typically involves the coupling of two key chiral fragments: a protected azetidine electrophile and a protected (3R)-3-fluoropyrrolidine nucleophile. A common strategy is the nucleophilic substitution reaction between N-Boc-3-azetidinone and (3R)-3-fluoropyrrolidine, followed by reduction and deprotection.

Caption: High-level retrosynthesis diagram.

Exemplary Synthetic Protocol (Conceptual): This protocol is a conceptual representation based on standard organic chemistry transformations.[13][14]

-

Reductive Amination: To a solution of (3R)-3-fluoropyrrolidine hydrochloride (1.0 eq) and N-Boc-3-azetidinone (1.05 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Rationale: Neutralization of the amine salt is required to generate the free nucleophile for the subsequent reaction.

-

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Rationale: NaBH(OAc)₃ is a mild reducing agent suitable for reductive amination, minimizing side reactions compared to stronger hydrides like NaBH₄.

-

-

Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with EtOAc/hexanes) to yield N-Boc-(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine.

-

Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to afford this compound as a solid.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of chiral building blocks is paramount, as the presence of the undesired enantiomer can lead to off-target effects or reduced efficacy in the final drug substance.[15]

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[16] Direct methods using a Chiral Stationary Phase (CSP) are most common. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective.[16][17]

Representative Chiral HPLC Protocol:

-

Derivatization (Optional but Recommended): To enhance UV detection and improve chiral recognition, the free amine can be derivatized. A common method is acylation with an agent like 3,5-dinitrobenzoyl chloride.

-

Chromatographic Conditions:

-

Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose-based)

-

Mobile Phase: Isocratic mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 Hexane:IPA.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm).

-

-

Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess. A purity of ≥99% ee is typical for high-quality building blocks.[15]

Caption: General workflow for determining enantiomeric purity via HPLC.

Applications in Medicinal Chemistry

This building block is a versatile intermediate for synthesizing biologically active compounds, particularly those targeting the central nervous system.[8] The rigid scaffold and specific stereochemistry are valuable for designing potent and selective receptor modulators and enzyme inhibitors.[18]

Utility as a Bioisosteric Replacement and Scaffold

The fluorinated azetidinyl-pyrrolidine moiety can serve as a bioisostere for other common diamine fragments like piperazine. The key advantages include:

-

Reduced Lipophilicity: Compared to a more greasy piperazine derivative, this scaffold can help tune LogP into a more favorable range.

-

Novel IP Position: Its unique structure can differentiate new chemical entities from existing patents.

-

Improved PK/PD Properties: The fluorine atom can block metabolism, and the lower pKa can improve absorption and reduce off-target ion channel activity.[6]

Reaction Schema: Typical Coupling Reactions

The two secondary amine nitrogens of the scaffold have different steric and electronic environments, allowing for potential regioselective functionalization. The pyrrolidine nitrogen is generally more nucleophilic and less sterically hindered than the azetidine nitrogen.

Common Transformations:

-

N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or activated carboxylic acids (using coupling reagents like HATU) to form amides and sulfonamides.

-

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.

-

Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides or triflates to form C-N bonds, connecting the scaffold to aromatic systems.

Handling, Storage, and Safety

-

Handling: As a dihydrochloride salt, the compound is typically a solid that is easier to handle than the free base. It is classified as an irritant, causing skin and serious eye irritation, and may be harmful if swallowed.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[8]

Conclusion

This compound is a high-value chiral building block that provides a clear strategic advantage in modern drug discovery. Its sp³-rich, fluorinated, and conformationally restricted structure offers a sophisticated tool for medicinal chemists to address challenges in metabolic stability, potency, selectivity, and physicochemical properties. The well-defined stereochemistry and versatile synthetic handles make it an ideal component for creating novel therapeutics with improved pharmacological profiles.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Link]

-

MySkinRecipes. (n.d.). (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride. [Link]

-

PubChem. (n.d.). 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine. [Link]

-

Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. [Link]

-

RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. [Link]

-

Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Approaches to functionalized pyrrolidines and azetidines. [Link]

-

World Journal of Pharmaceutical Research. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. [Link]

-

ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. [Link]

-

PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. [Link]

-

ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]

-

Autechaux. (n.d.). (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride. [Link]

-

Springer. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents. (n.d.). WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

- Google Patents. (n.d.).

-

National Institutes of Health. (n.d.). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]

-

ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ResearchGate. (n.d.). Chiral Purity in Drug Analysis. [Link]

-

Taylor & Francis. (n.d.). Chiral Drug Separation. [Link]

-

ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. medwinpublisher.org [medwinpublisher.org]

- 11. researchgate.net [researchgate.net]

- 12. labsolu.ca [labsolu.ca]

- 13. researchgate.net [researchgate.net]